molecular formula C10H10F3N B13052155 (1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine

(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13052155
M. Wt: 201.19 g/mol
InChI Key: ABWUJOISVMJGJB-SECBINFHSA-N
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Description

(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine can be achieved through several methods. One common approach involves the trifluoromethylation of carbon-centered radical intermediates. This process typically requires the use of specific catalysts and reaction conditions to ensure the efficient introduction of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve the use of recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This biocatalytic process has been shown to enhance the yield and efficiency of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using appropriate reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine is unique due to its specific structural configuration and the presence of the prop-2-enylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1

InChI Key

ABWUJOISVMJGJB-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=CC=C1)C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

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